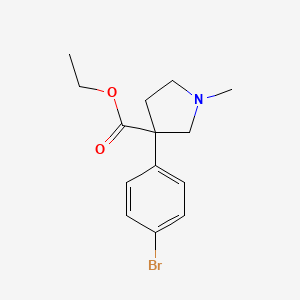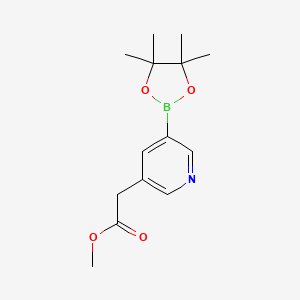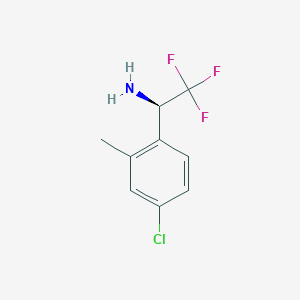
2,2-Dichloro-1-(4-fluoro-2-(trifluoromethyl)phenyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dichloro-1-(4-fluoro-2-(trifluoromethyl)phenyl)ethanol is an organic compound with the molecular formula C9H6Cl2F4O It is characterized by the presence of both chlorine and fluorine atoms, making it a halogenated compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(4-fluoro-2-(trifluoromethyl)phenyl)ethanol typically involves multiple steps. One common method includes the reaction of a compound containing a trifluoromethyl group with a chlorinated phenyl derivative. The reaction is often carried out in the presence of a catalyst and under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of phase transfer catalysts and polar solvents can enhance the reaction rates and product purity .
化学反应分析
Types of Reactions
2,2-Dichloro-1-(4-fluoro-2-(trifluoromethyl)phenyl)ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to remove halogen atoms or convert the alcohol group to a hydrocarbon.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a ketone or aldehyde, while reduction can produce a hydrocarbon derivative .
科学研究应用
2,2-Dichloro-1-(4-fluoro-2-(trifluoromethyl)phenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s halogenated structure makes it useful in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials .
作用机制
The mechanism by which 2,2-Dichloro-1-(4-fluoro-2-(trifluoromethyl)phenyl)ethanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of halogen atoms can enhance binding affinity and specificity to these targets, influencing various biochemical pathways .
相似化合物的比较
Similar Compounds
- 2,2-Dichloro-1-(2-fluoro-4-(trifluoromethyl)phenyl)ethanol
- 2,2-Dichloro-1-(4-(trifluoromethyl)phenyl)ethanol
- 2,2-Dichloro-1-(4-fluoro-2-(trifluoromethyl)phenyl)ethanone
Uniqueness
The unique combination of chlorine and fluorine atoms in 2,2-Dichloro-1-(4-fluoro-2-(trifluoromethyl)phenyl)ethanol provides distinct chemical properties, such as increased stability and reactivity, compared to similar compounds. This makes it particularly valuable in specific applications where these properties are advantageous .
属性
分子式 |
C9H6Cl2F4O |
|---|---|
分子量 |
277.04 g/mol |
IUPAC 名称 |
2,2-dichloro-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H6Cl2F4O/c10-8(11)7(16)5-2-1-4(12)3-6(5)9(13,14)15/h1-3,7-8,16H |
InChI 键 |
ODSUAHFODPRGHC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)C(C(Cl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Racemic-(2S,5R)-Tert-Butyl 2-(Iodomethyl)-1,7-Dioxa-10-Azaspiro[4.6]Undecane-10-Carboxylate](/img/structure/B14032160.png)








